![molecular formula C10H6ClNO2 B1613069 2-(2-Chlorobenzoyl)oxazole CAS No. 898759-73-4](/img/structure/B1613069.png)
2-(2-Chlorobenzoyl)oxazole
Overview
Description
2-(2-Chlorobenzoyl)oxazole, also known as CBX, is a heterocyclic organic compound with a five-membered ring structure. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. CBX has been extensively studied over the years due to its potential to be used as an effective drug in the treatment of various diseases.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(2-Chlorobenzoyl)oxazole: serves as a key intermediate in the synthesis of various biologically active compounds. Its oxazole ring is a common structural motif found in many drugs and bioactive molecules, such as oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) . The presence of this ring is often associated with the ability to bind to specific biological targets and exert therapeutic effects .
Development of Magnetic Nanocatalysts
The compound has been used in the development of magnetically recoverable catalysts for the preparation of oxazole derivatives. Magnetic nanoparticles offer high stability and can be easily modified to create efficient catalysts that are separable from the reaction mixture using an external magnet . This application is particularly valuable in green chemistry, where the ease of catalyst recovery is crucial.
Antibacterial and Antifungal Applications
Derivatives of 2-(2-Chlorobenzoyl)oxazole have shown potential in antibacterial and antifungal applications. The oxazole derivatives exhibit a broad range of pharmacological properties, including activity against various strains of bacteria and fungi, which makes them candidates for drug development in these areas .
Anticancer Research
Oxazole derivatives, including those derived from 2-(2-Chlorobenzoyl)oxazole , are being explored for their anticancer properties. They have been found to exhibit activity against certain types of cancer cells, making them of interest in the search for new chemotherapeutic agents .
Anti-inflammatory Agents
The anti-inflammatory properties of oxazole derivatives make 2-(2-Chlorobenzoyl)oxazole a valuable precursor in the synthesis of anti-inflammatory drugs. These derivatives can inhibit enzymes like COX-2, reducing inflammation and pain .
Antidiabetic and Antiobesity Research
Research into antidiabetic and antiobesity drugs has also benefited from oxazole derivatives. Compounds synthesized from 2-(2-Chlorobenzoyl)oxazole have been evaluated for their potential to treat diabetes and obesity, two major health concerns worldwide .
Antioxidant Properties
Oxazole derivatives are being studied for their antioxidant properties. Antioxidants are important in preventing oxidative stress, which can lead to various chronic diseases. Thus, 2-(2-Chlorobenzoyl)oxazole could play a role in the development of new antioxidant therapies .
Neuroprotective Applications
There is growing interest in the neuroprotective applications of oxazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating various biological pathways involved in neuronal survival and death .
Mechanism of Action
Target of Action
2-(2-Chlorobenzoyl)oxazole is a heterocyclic compound that has been shown to have significant biological activity . The primary targets of this compound are various enzymes and receptors in biological systems . These targets play crucial roles in numerous biochemical processes, and their interaction with 2-(2-Chlorobenzoyl)oxazole can lead to significant changes in these processes .
Mode of Action
The mode of action of 2-(2-Chlorobenzoyl)oxazole involves its interaction with its targets through numerous non-covalent interactions . This interaction can lead to changes in the function of the target enzymes or receptors, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chlorobenzoyl)oxazole are diverse, given the wide range of biological actions associated with oxazole-containing compounds . These include pathways related to anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
The molecular and cellular effects of 2-(2-Chlorobenzoyl)oxazole’s action are dependent on the specific biochemical pathways it affects. For instance, in pathways related to antibacterial and antifungal activity, some oxazole derivatives have shown significant potency, indicating a potential for 2-(2-Chlorobenzoyl)oxazole in these areas .
properties
IUPAC Name |
(2-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRPQIWERELMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642075 | |
Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzoyl)oxazole | |
CAS RN |
898759-73-4 | |
Record name | (2-Chlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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